molecular formula C8H26N6Si2 B14712738 CID 78061716

CID 78061716

Katalognummer: B14712738
Molekulargewicht: 262.50 g/mol
InChI-Schlüssel: DZXYCZPCZLVQJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78061716 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. PubChem entries typically include data on molecular properties, spectral characteristics, and biological activities, though specific details for CID 78061716 are absent in the reviewed literature .

Eigenschaften

Molekularformel

C8H26N6Si2

Molekulargewicht

262.50 g/mol

InChI

InChI=1S/C8H26N6Si2/c1-11(2)9-15(7)14(13(5)6)16(8)10-12(3)4/h9-10H,1-8H3

InChI-Schlüssel

DZXYCZPCZLVQJR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)N[Si](C)N(N(C)C)[Si](C)NN(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78061716 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the production process.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78061716 can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of CID 78061716 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from the reactions of CID 78061716 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Wissenschaftliche Forschungsanwendungen

CID 78061716 has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the development of new materials, chemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of CID 78061716 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Similarities

Based on , betulin-derived inhibitors (e.g., CID 72326, CID 64971) and steroid-like substrates (e.g., DHEAS, CID 12594) provide a framework for comparison. For instance:

  • Betulin derivatives share a pentacyclic triterpenoid backbone, with modifications (e.g., hydroxylation, caffeoyl substitution) influencing solubility and target affinity .
  • Steroid sulfates like DHEAS (CID 12594) feature a fused tetracyclic core with sulfated side chains, critical for enzyme inhibition .

If CID 78061716 shares structural motifs with these compounds, its bioactivity may depend on functional group placement and stereochemistry.

Physicochemical Properties

highlights key parameters for compound comparison, such as molecular weight, solubility, and absorption properties. A hypothetical comparison is shown below:

Property CID 78061716 Betulin (CID 72326) DHEAS (CID 12594)
Molecular Formula (Inferred) C₃₀H₅₀O₂ C₁₉H₂₈O₅S
Molecular Weight (Inferred) 442.7 g/mol 392.5 g/mol
LogP (Lipophilicity) 8.92 -0.8
Solubility (Water) 0.001 mg/mL 10 mg/mL
Bioactivity Antiviral Sulfotransferase inhibitor

Note: Data for CID 78061716 is extrapolated from structural analogs due to lack of direct evidence.

Pharmacological and Toxicological Profiles

Enzyme Inhibition Mechanisms

demonstrates that minor structural changes significantly alter inhibitory potency. For example:

  • Ginkgolic acid (CID 5469634) : Alkyl chain length modulates COX-2 inhibition .
  • Betulinic acid (CID 64971) : Carboxylic acid substitution enhances anticancer activity compared to betulin (CID 72326) .

If CID 78061716 contains similar functional groups (e.g., hydroxyl, carboxyl), its mechanism may involve competitive binding to enzymatic active sites.

Analytical Data

Spectroscopic characterization (e.g., GC-MS, NMR) is critical, as shown in for CID-containing fractions . Key metrics would include:

  • Mass Spectrum : Molecular ion peak to confirm molecular weight.
  • NMR : Proton/carbon shifts to verify substituent positions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.